2-(o-Aminophenyl)-2-ethylglutarimide

Description

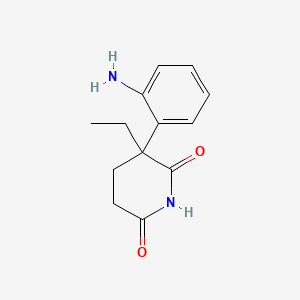

2-(o-Aminophenyl)-2-ethylglutarimide is a glutarimide derivative characterized by an ortho-aminophenyl substituent at the 2-position of the glutarimide core. Aminoglutethimide is synthesized via nitration of glutethimide followed by catalytic hydrogenation of the nitro group . The ortho-substituted variant likely shares similar synthetic pathways but differs in regiochemistry, which may influence steric and electronic properties . Key physicochemical properties of aminoglutethimide include a molecular weight of 232.28 g/mol (C₁₃H₁₆N₂O₂) and applications in cancer therapy due to its role as an aromatase inhibitor .

Properties

CAS No. |

4238-76-0 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-(2-aminophenyl)-3-ethylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-5-3-4-6-10(9)14/h3-6H,2,7-8,14H2,1H3,(H,15,16,17) |

InChI Key |

UVBMFLQXZPETMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione typically involves the reaction of 2-aminophenyl derivatives with ethyl-substituted piperidinedione precursors. One common method includes the condensation of 2-aminophenyl ketones with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the piperidinedione ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Catalysts like FeCl3 or other metal catalysts can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups in the piperidinedione ring can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted piperidinediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinedione ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

The position of the aminophenyl substituent (ortho vs. para) significantly impacts biological activity and metabolism:

- Aminoglutethimide (para-aminophenyl): Used clinically to suppress estrogen synthesis in hormone-dependent cancers. Its para-substitution allows optimal interaction with aromatase’s active site .

- No direct clinical data exists, but metabolites like 2-(4-amino-3-hydroxyphenyl)-2-ethylglutarimide (a hydroxylated derivative) highlight the impact of substituent positioning on biotransformation .

Table 1: Structural and Functional Comparison

Quinazolinone Derivatives

Compounds like 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one () share the o-aminophenyl motif but incorporate a quinazolinone core. These exhibit 83.18% analgesic activity in murine models, outperforming indomethacin (61.33%) . In contrast, glutarimide derivatives like aminoglutethimide lack direct analgesic properties but target steroidogenesis.

Table 2: Pharmacological Activity Comparison

Ligands in Coordination Chemistry

o-Aminophenyl-containing ligands, such as 2-(o-aminophenyl)oxazolines, are synthesized via Pd-catalyzed Buchwald–Hartwig amination. Electron-withdrawing substituents (e.g., nitro, fluoro) on the pyridine or phenyl rings enhance coordination strength with transition metals, making them valuable in catalysis and materials science . Glutarimide derivatives lack this versatility due to their rigid, non-chelating structure.

Biotransformation Products

Aminoglutethimide undergoes hydroxylation and sulfation in vivo to form metabolites like 2-(4-amino-3-hydroxyphenyl)-2-ethylglutarimide and 2-(4-amino-3-sulfatoxyphenyl)-2-ethylglutarimide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.